molecular formula C10H22O3S B3044320 Nonyl methanesulfonate CAS No. 74087-34-6

Nonyl methanesulfonate

Cat. No.: B3044320
CAS No.: 74087-34-6
M. Wt: 222.35 g/mol
InChI Key: VEWQLGOULVHVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Alkyl Methanesulfonate (B1217627) Chemistry

Alkyl methanesulfonates, commonly known as mesylates, are organic esters of methanesulfonic acid. wikipedia.org This class of compounds is characterized by the presence of the methanesulfonate group (CH₃SO₃⁻), which is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting mesylate anion. This high reactivity makes alkyl methanesulfonates potent alkylating agents, capable of transferring their alkyl group to a nucleophile. wikipedia.orgnih.gov

The specific properties and applications of an alkyl methanesulfonate are largely determined by the nature of its alkyl chain. Short-chain esters like methyl methanesulfonate and ethyl methanesulfonate are well-documented and frequently used in laboratory-scale organic synthesis. wikipedia.orgnih.govnih.govijpsonline.comiarc.fr Longer-chain variants, such as nonyl methanesulfonate, serve the specific purpose of introducing larger, lipophilic alkyl groups—in this case, the nonyl group—into a target molecule. prepchem.comresearchgate.net This ability to introduce a nine-carbon chain is valuable for modifying the solubility, steric properties, and biological activity of chemical structures.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₂₂O₃S chembk.com
Molar Mass 222.34 g/mol chembk.com
Common Name Nonyl Mesylate

Historical Perspectives and Foundational Research on Methanesulfonate Esters

The foundational chemistry of methanesulfonate esters is rooted in the discovery of their parent acid, methanesulfonic acid (MSA). MSA was first identified between 1842 and 1845 by the German chemist Hermann Kolbe. wikipedia.org This was a pivotal moment in chemistry, as the synthesis of MSA helped to dismantle the prevailing theory of vitalism, which posited a fundamental difference between organic and inorganic compounds. rsc.org

The synthesis of methanesulfonate esters followed, with notable early work including the preparation of ethyl methanesulfonate by O. C. Billeter in 1905. acs.org The development of reliable methods for producing methanesulfonyl chloride, a key precursor for ester synthesis, was crucial for the advancement of the field. A common laboratory method involves the reaction of methanesulfonic acid with thionyl chloride. orgsyn.org The widely used term "mesyl" as an abbreviation for the methanesulfonyl group (CH₃SO₂⁻) was introduced by Helferich et al. in 1938. wikipedia.org

Significance in Modern Organic Synthesis and Industrial Applications

In contemporary research, the primary significance of this compound lies in its role as a reactive intermediate for organic synthesis. It functions as an effective nonylating agent, enabling the incorporation of the nine-carbon alkyl chain into more complex molecular frameworks. This has been demonstrated in the multi-step synthesis of functionalized materials and potential precursors to biologically active molecules. prepchem.comresearchgate.net

The synthesis of alkyl methanesulfonates like the nonyl ester is typically achieved through the reaction of the corresponding alcohol (1-nonanol) with methanesulfonyl chloride, often in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct. google.com

While direct, large-scale industrial applications of this compound are not extensively documented, compounds containing a nonyl functional group are of significant industrial importance. For example, nonylphenols are key precursors in the manufacturing of surfactants, detergents, and polymer additives like antioxidants. wikipedia.orgglobenewswire.com The conventional synthesis of nonylphenol involves the reaction of phenol (B47542) with nonene. google.com this compound represents a potential alternative pathway for creating nonyl-substituted compounds, which could be relevant in developing new synthetic routes that offer different selectivity or avoid certain precursors.

Overview of Key Research Areas and Challenges

Current research involving this compound is primarily focused on its application as a specialized building block in organic synthesis. prepchem.comresearchgate.net Studies explore its utility in nucleophilic substitution reactions to construct intricate organic molecules that would be difficult to assemble otherwise. sioc-journal.cn A general research area for all alkyl methanesulfonates is the optimization of their synthesis and purification to ensure high purity and stability for subsequent reactions. google.com

Despite its utility, there are challenges associated with the use of this compound and related compounds:

Hydrolytic Instability: Like other methanesulfonate esters, this compound can be susceptible to hydrolysis, particularly in the presence of water or under acidic or basic conditions. wikipedia.org This necessitates careful handling, anhydrous reaction conditions, and appropriate storage to prevent degradation.

Synthesis and Stability: The synthesis of alkyl methanesulfonates requires precise control over reaction parameters such as temperature. The removal of acidic byproducts is critical to ensure the thermal stability of the final product, as residual acids can catalyze decomposition. google.com

Environmental Context: In a broader context, certain classes of related compounds, such as nonylphenol ethoxylates, have faced regulatory scrutiny and market shifts toward more biodegradable and environmentally benign alternatives due to concerns about their persistence and aquatic toxicity. globenewswire.com While chemically distinct, any new large-scale application for a nonyl-containing compound like this compound would likely face rigorous evaluation of its environmental lifecycle.

Table 2: Comparison of Common Alkyl Methanesulfonates

Compound Name Molecular Formula Molar Mass ( g/mol ) Boiling Point Primary Role
Methyl Methanesulfonate C₂H₆O₃S 110.13 202-203 °C Methylating agent in organic and medicinal chemistry. nih.gov
Ethyl Methanesulfonate C₃H₈O₃S 124.16 85-86 °C (at 10 mmHg) Ethylating agent used as a research mutagen. wikipedia.org

Table 3: Compound Names Mentioned in the Article

Compound Name
1-nonanol
Doxazosin mesylate
Ethyl methanesulfonate
Hydrochloric acid
Methanesulfonic acid
Methanesulfonyl chloride
Methyl methanesulfonate
Nonene
This compound
Nonylphenol
Nonylphenol ethoxylates
Phenol
Thionyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S/c1-3-4-5-6-7-8-9-10-13-14(2,11)12/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWQLGOULVHVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576618
Record name Nonyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74087-34-6
Record name Nonyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Nonyl Methanesulfonate

Established and Emerging Synthetic Routes for Nonyl Methanesulfonate (B1217627)

The synthesis of nonyl methanesulfonate, also known as nonyl mesylate, is primarily achieved through well-established esterification methods that ensure high purity and yield. These methods involve the formation of a sulfonate ester bond between the nonyl group and the methanesulfonyl group.

Direct esterification is the most common and straightforward method for synthesizing this compound. This process typically involves the reaction of 1-nonanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. google.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The reaction proceeds as follows: CH₃(CH₂)₈OH + CH₃SO₂Cl + (C₂H₅)₃N → CH₃(CH₂)₈OSO₂CH₃ + (C₂H₅)₃NH⁺Cl⁻

This method is highly effective for producing primary alkyl sulfonates. The reaction of alcohols with methanesulfonic acid itself is also a viable pathway, although it is an equilibrium process that may require the removal of water to achieve high conversion. pqri.orgresearchgate.net

Transesterification, a process where the alkoxy group of an ester is exchanged with that of an alcohol, represents another potential, though less common, synthetic route. masterorganicchemistry.com In theory, this compound could be synthesized by reacting a simpler alkyl methanesulfonate, such as methyl methanesulfonate, with an excess of 1-nonanol in the presence of an acid or base catalyst. nih.gov The large excess of 1-nonanol would be required to shift the equilibrium towards the formation of the desired product. masterorganicchemistry.com

An alternative synthetic approach involves a nucleophilic substitution reaction between a nonyl halide (e.g., 1-bromononane or 1-iodononane) and a methanesulfonate salt, such as sodium methanesulfonate or silver methanesulfonate. googleapis.com This reaction follows an Sₙ2 pathway, where the methanesulfonate anion acts as the nucleophile, displacing the halide leaving group from the nonyl chain.

The general reaction is: CH₃(CH₂)₈-X + M⁺⁻OSO₂CH₃ → CH₃(CH₂)₈OSO₂CH₃ + M⁺X⁻ (where X = Cl, Br, I and M⁺ = Na⁺, Ag⁺)

The choice of solvent is crucial for this reaction; polar aprotic solvents like dimethylformamide (DMF) or acetone are typically used to dissolve the reactants and facilitate the substitution process. The use of silver methanesulfonate can be advantageous as the precipitation of the silver halide co-product (AgX) drives the reaction to completion. googleapis.com

Optimizing the synthesis of this compound is critical for achieving high purity and maximizing the product yield. Several factors must be carefully controlled, drawing parallels from optimization studies of similar ester syntheses. researchgate.net

Key parameters for optimization include:

Temperature: Lower temperatures (e.g., 0 °C to room temperature) are often preferred for the reaction between 1-nonanol and methanesulfonyl chloride to minimize side reactions. google.com

Stoichiometry: Using a slight excess of the sulfonylating agent or the alcohol can help drive the reaction to completion, but precise control is needed to simplify purification.

Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with the alcohol as a nucleophile. Stoichiometric amounts are required to neutralize the acid byproduct.

Solvent: An inert aprotic solvent, such as dichloromethane or diethyl ether, is typically used to facilitate the reaction while not participating in it.

Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Table 1: Factors for Optimizing this compound Synthesis
ParameterConditionRationale
Reactants1-Nonanol and Methanesulfonyl ChlorideDirect and efficient route to the target ester.
Temperature0 °C to Room TemperatureMinimizes potential side reactions and decomposition. google.com
BaseTriethylamine or PyridineNeutralizes HCl byproduct, driving the reaction forward.
SolventDichloromethane or Diethyl EtherProvides a non-reactive medium for the reactants.
MonitoringTLC or GCEnsures the reaction is stopped at optimal completion for maximum yield.

Mechanistic Investigations of this compound Reactions

This compound is an excellent substrate for nucleophilic substitution and elimination reactions due to the methanesulfonate (mesylate) group being an exceptionally good leaving group. youtube.compitt.edu This is because the negative charge of the resulting mesylate anion is effectively delocalized across the three oxygen atoms through resonance, making it a very stable, weak base. youtube.comresearchgate.net

Nucleophilic substitution reactions involving this compound are dominated by the Sₙ2 (bimolecular nucleophilic substitution) mechanism. organic-chemistry.org The substrate is a primary alkyl sulfonate, which heavily favors the Sₙ2 pathway over the Sₙ1 (unimolecular nucleophilic substitution) pathway. masterorganicchemistry.com

The Sₙ1 mechanism is disfavored because it requires the formation of a carbocation intermediate. magoosh.compurechemistry.org A primary carbocation (nonyl cation) is highly unstable and its formation is energetically prohibitive. pearson.comlibretexts.org

Key characteristics of the Sₙ2 reaction with this compound include:

Mechanism: It is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the mesylate leaving group departs. organic-chemistry.orgyoutube.com

Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the carbon center, known as a Walden inversion. organic-chemistry.orgulethbridge.ca This is a result of the nucleophile attacking from the side opposite to the leaving group (backside attack).

Substrate: As a primary substrate, it has minimal steric hindrance, allowing easy access for the nucleophile to attack the reaction center. masterorganicchemistry.comulethbridge.ca

Table 2: Comparison of Sₙ1 and Sₙ2 Pathways for this compound
FeatureSₙ2 Mechanism (Favored)Sₙ1 Mechanism (Disfavored)
Substrate StructurePrimary (Unhindered)Requires stable (tertiary) carbocation.
Rate LawRate = k[Substrate][Nucleophile]Rate = k[Substrate]
MechanismSingle concerted step. organic-chemistry.orgTwo-step with carbocation intermediate. magoosh.com
StereochemistryInversion of configuration. ulethbridge.caRacemization. organic-chemistry.org
NucleophileFavored by strong nucleophiles.Works with weak nucleophiles.

Elimination reactions can compete with nucleophilic substitution, particularly when the nucleophile can also act as a base. For this compound, the E2 (bimolecular elimination) reaction is the primary competing pathway, while the E1 (unimolecular elimination) reaction is highly unlikely. masterorganicchemistry.com

The E1 mechanism, like the Sₙ1 mechanism, proceeds through a carbocation intermediate and is therefore disfavored for primary substrates. libretexts.orgyoutube.com

The E2 mechanism is a concerted reaction where a base removes a proton from a carbon adjacent to the leaving group (the beta-carbon), while the leaving group departs simultaneously, forming a double bond. youtube.com Competition between Sₙ2 and E2 is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway. These bulky bases find it difficult to access the electrophilic carbon for an Sₙ2 attack but can easily remove a less hindered proton from the beta-carbon. masterorganicchemistry.com

Temperature: Higher temperatures generally favor elimination over substitution.

Substrate Structure: While Sₙ2 is favored for primary substrates, E2 can still occur.

Table 3: Comparison of E1 and E2 Pathways for this compound
FeatureE2 Mechanism (Possible Competitor)E1 Mechanism (Disfavored)
Substrate StructureCan occur with primary substrates.Requires stable (tertiary) carbocation.
Rate LawRate = k[Substrate][Base]Rate = k[Substrate]
MechanismSingle concerted step. youtube.comTwo-step with carbocation intermediate. youtube.com
Base StrengthRequires a strong base. libretexts.orgCan occur with a weak base. libretexts.org
StereochemistryRequires anti-periplanar arrangement of H and leaving group. youtube.comNo specific geometric requirement.

Radical Pathways and Oxidative Transformations

The methanesulfonate moiety, while generally stable, can undergo transformation under specific oxidative conditions, particularly those involving radical species. The study of methanesulfonic acid (MSA) and its salts provides insight into the potential radical pathways for its esters, such as this compound.

Heterogeneous oxidation at the gas-aerosol interface by hydroxyl (OH) radicals is a key transformation pathway for MSA and methanesulfonate salts. acs.orgresearchgate.net In these processes, the methanesulfonate ion (CH₃SO₃⁻) is formed, which can then fragment upon oxidation. acs.org The primary fragmentation products are typically formaldehyde (HCHO) and a sulfite radical (SO₃•⁻). acs.orgresearchgate.net This sulfite radical is highly reactive and can initiate a cascade of chain reactions, particularly involving inorganic sulfur species. acs.org

While direct studies on this compound are limited, it is plausible that it would follow a similar initial pathway upon interaction with potent oxidizing radicals like •OH. The reaction would likely involve the methanesulfonate group, but the long nonyl chain also presents potential sites for radical attack, such as hydrogen abstraction, which could lead to a different array of products.

In the absence of dioxygen, the methanesulfonyl radical (CH₃S(O)O•) can undergo disproportionation via recombination and subsequent hydrolysis to form methanesulfonic acid. rsc.org However, in the presence of dioxygen, a chain reaction can occur, initiated by the methylsulfonylperoxyl radical (CH₃S(O₂)OO•), which leads to the formation of methanesulfonic acid and the regeneration of the methanesulfonyl radical. rsc.orgresearchgate.net

Table 1: Potential Products from Radical Oxidation of Methanesulfonates

Reactant Radical Species Key Intermediates/Products
Methanesulfonate Hydroxyl Radical (•OH) Sulfite Radical (SO₃•⁻), Formaldehyde
Methanesulfinic Acid Hydroxyl Radical (•OH) Methanesulfonyl Radical (CH₃S(O)O•)

Acid-Catalyzed Reactions Involving Methanesulfonate Esters

Methanesulfonate esters are susceptible to acid-catalyzed hydrolysis, a reaction that cleaves the ester back to the parent alcohol and methanesulfonic acid. This process is essentially the reverse of the esterification reaction used to form the ester. pqri.org Methanesulfonic acid itself is a strong Brønsted acid and is frequently used as a catalyst in esterification and alkylation reactions. rsc.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the sulfonyl oxygen atoms. This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The rate of this hydrolysis can be influenced by several factors, including temperature and the presence of water. pqri.org Studies on the formation of methyl methanesulfonate from methanol and methanesulfonic acid show that the presence of even small amounts of water can significantly reduce the formation of the ester, highlighting the favorability of the hydrolysis reaction under aqueous acidic conditions. pqri.org

For this compound, the reaction would proceed as follows:

CH₃(CH₂)₈OSO₂CH₃ + H₂O --(H⁺)--> CH₃(CH₂)₈OH + CH₃SO₃H

This reaction is crucial in synthetic sequences where the methanesulfonate group is used as a protecting group for an alcohol, as it provides a method for its removal.

Derivatization Reactions for Synthetic Applications

The primary synthetic utility of this compound lies in its role as an excellent substrate for nucleophilic substitution reactions. The methanesulfonate anion (mesylate) is a very good leaving group due to the delocalization of the negative charge across the three oxygen atoms, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. researchgate.net

Functional Group Interconversions Utilizing the Methanesulfonate Moiety

This compound is an ideal precursor for a wide range of functional group interconversions, typically proceeding via an Sₙ2 mechanism. vanderbilt.eduub.edu By reacting this compound with various nucleophiles, the methanesulfonate group can be displaced to introduce a new functional group. This strategy is broadly applicable for converting the hydroxyl group of nonyl alcohol (from which the mesylate is derived) into numerous other functionalities.

Common transformations include the conversion to:

Alkyl Halides: Reaction with sodium halides (e.g., NaI, NaBr, LiCl) in a suitable solvent like acetone or DMF. vanderbilt.eduub.edu The Finkelstein reaction, for instance, uses sodium iodide to convert other alkyl halides or sulfonates into alkyl iodides. vanderbilt.edu

Nitriles: Displacement with a cyanide anion (e.g., KCN) provides a route to increase the carbon chain length by one. vanderbilt.edu

Azides: Substitution with an azide anion (e.g., NaN₃) yields an alkyl azide, which can be subsequently reduced to a primary amine. vanderbilt.edu

Other Esters: Reaction with carboxylate anions can form new ester linkages.

Table 2: Examples of Functional Group Interconversions of this compound

Nucleophile Reagent Example Product
Iodide (I⁻) Sodium Iodide (NaI) 1-Iodononane
Bromide (Br⁻) Lithium Bromide (LiBr) 1-Bromononane
Chloride (Cl⁻) Lithium Chloride (LiCl) 1-Chlorononane
Cyanide (CN⁻) Potassium Cyanide (KCN) Decanenitrile
Azide (N₃⁻) Sodium Azide (NaN₃) 1-Azidononane
Hydroxide (OH⁻) Sodium Hydroxide (NaOH) Nonan-1-ol

These reactions are fundamental in multi-step organic syntheses, providing reliable pathways for building molecular complexity.

Stereochemical Control in Derivatization Processes

A significant advantage of using methanesulfonates in derivatization reactions is the high degree of stereochemical control they offer. fiveable.me When the starting alcohol is chiral, its conversion to a methanesulfonate proceeds with retention of configuration at the chiral center, as the C-O bond is not broken.

Subsequent nucleophilic substitution reactions on this chiral methanesulfonate via an Sₙ2 mechanism result in a predictable inversion of configuration at the carbon center. ub.edu This stereospecificity is a cornerstone of asymmetric synthesis, allowing for the creation of specific stereoisomers. fiveable.me

For example, if (R)-nonan-2-ol is converted to (R)-nonan-2-yl methanesulfonate, subsequent reaction with sodium azide will yield (S)-2-azidononane. This predictable outcome is crucial for the synthesis of complex molecules like pharmaceuticals, where specific stereochemistry is often essential for biological activity. fiveable.me The ability to control the stereochemical outcome makes the methanesulfonate group a powerful tool for synthetic chemists.

Advanced Applications in Organic Synthesis and Materials Science

Nonyl Methanesulfonate (B1217627) as a Versatile Synthetic Intermediate

The utility of nonyl methanesulfonate in organic synthesis stems from the excellent leaving group ability of the methanesulfonate (mesylate) moiety. This characteristic facilitates a variety of nucleophilic substitution reactions, allowing for the introduction of the nonyl group into a wide range of molecular scaffolds.

Precursor in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

While specific, publicly documented examples of this compound's direct use in the synthesis of commercial pharmaceuticals or agrochemicals are limited, the principles of its reactivity are well-established. Alkyl methanesulfonates, as a class of compounds, are recognized as potent alkylating agents. This reactivity allows for the attachment of the nonyl alkyl chain to various nucleophiles, a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

The lipophilic nonyl group can be strategically incorporated into a molecule to enhance its solubility in nonpolar environments, improve its membrane permeability, or modify its biological activity. For instance, in drug design, increasing the lipophilicity of a lead compound can significantly impact its pharmacokinetic and pharmacodynamic properties. Similarly, in agrochemicals, the introduction of a long alkyl chain can influence the compound's persistence in the soil, its uptake by plants, or its interaction with target pests.

The general reaction for the utilization of this compound as an alkylating agent can be represented as follows:

Nucleophile- + CH3SO2O(CH2)8CH3 → Nucleophile-(CH2)8CH3 + CH3SO2O-

This reaction is fundamental to the construction of more complex molecules from simpler starting materials.

Building Block for Complex Organic Molecule Construction

The role of this compound as a building block extends beyond simple alkylation. It serves as a key intermediate for introducing a C9 carbon chain in the convergent synthesis of complex organic molecules. The methanesulfonate group is a superior leaving group compared to halides in many instances, often leading to cleaner reactions and higher yields.

In the synthesis of natural products or their analogues, where the precise assembly of molecular fragments is crucial, reagents like this compound offer a reliable method for forming carbon-carbon or carbon-heteroatom bonds. Its utility is particularly pronounced in reactions where mild conditions are required to avoid the degradation of sensitive functional groups present in the reacting partners.

Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. While direct research on this compound in green chemistry is not extensively documented, the broader class of methanesulfonates and related compounds offers insights into potential sustainable applications.

Application of Methanesulfonate-Derived Ionic Liquids as Solvents and Catalysts

Ionic liquids, which are salts with melting points below 100 °C, have gained significant attention as green solvents due to their low vapor pressure, thermal stability, and tunable properties. Methanesulfonate is a common anion used in the synthesis of ionic liquids. While there is a lack of specific data on ionic liquids derived from the this compound cation, the potential exists to create such compounds.

Integration into Environmentally Benign Reaction Systems

The high reactivity of this compound can contribute to more sustainable synthetic routes. By enabling reactions to proceed under milder conditions and with higher efficiency, the need for harsh reagents and excessive energy input can be reduced. Furthermore, the clean nature of many reactions involving methanesulfonates can simplify purification processes, minimizing the generation of solvent waste.

The use of biocatalysis in conjunction with versatile synthetic intermediates is another avenue for green chemistry. While not yet reported, enzymatic transformations involving this compound or its derivatives could lead to highly selective and environmentally friendly synthetic methods.

Contributions to Polymer Chemistry and Material Functionalization

The long alkyl chain and reactive functional group of this compound make it a candidate for applications in polymer chemistry and the functionalization of material surfaces.

The introduction of long alkyl chains, such as the nonyl group, onto a polymer backbone can significantly alter the material's properties. This can lead to enhanced hydrophobicity, improved processability, and modified surface characteristics. For instance, the functionalization of a polymer with nonyl groups could be used to create water-repellent coatings or to improve the compatibility of the polymer with nonpolar matrices in composite materials.

In the context of material functionalization, this compound could be employed to modify the surfaces of various substrates, such as silica (B1680970) or metal oxides. The methanesulfonate group can react with surface hydroxyl groups to form a stable covalent bond, leaving the nonyl chain extending from the surface. This would create a hydrophobic monolayer, which could be useful in applications such as anti-fouling coatings, specialized chromatographic materials, or as a means to control surface energy.

While concrete examples of the polymerization or direct use of this compound in material functionalization are not prevalent in the current literature, the fundamental reactivity of the molecule suggests a range of possibilities that are ripe for exploration.

Emerging Applications in Electrochemistry and Energy Storage

Methanesulfonic acid (MSA) and its derivatives are gaining significant attention in the fields of electrochemistry and energy storage due to their unique properties. MSA is a strong, non-oxidizing acid with high conductivity, and its metal salts are highly soluble. rsc.orgrsc.org These characteristics make it a desirable component in various electrochemical applications, offering a more environmentally friendly alternative to traditional acids like sulfuric or hydrofluoric acid. rsc.orgrsc.org

Methanesulfonic Acid-Based Electrolytes in Metal Recovery and Refining

Methanesulfonic acid-based electrolytes are increasingly being utilized in hydrometallurgical processes for the recovery and refining of various metals. rsc.org The high solubility of metal methanesulfonate salts is a key advantage, allowing for the creation of highly concentrated electrolyte solutions. rsc.org This property is particularly beneficial for metals like lead and silver, whose salts have limited solubility in conventional acid electrolytes. cecri.res.in

MSA is considered a "green" acid due to its biodegradability and lower toxicity compared to other mineral acids. nbinno.comacs.org This makes it an attractive option for developing more sustainable metal extraction and refining processes. nbinno.comresearchgate.net Applications of MSA in this sector include:

Electroplating: MSA has largely replaced fluoroboric acid in the electrodeposition of tin and tin-lead solders for the electronics industry. tandfonline.comresearchgate.net It is also finding use in the electroplating of silver, nickel, copper, and zinc. tandfonline.comresearchgate.net

Electrorefining: MSA-based electrolytes are being investigated as a safer and more environmentally friendly alternative to fluorosilicic acid in processes like the electrorefining of lead. tandfonline.comresearchgate.net

Leaching Agent: MSA's ability to dissolve a wide range of metals makes it an effective lixiviant for extracting metals from ores, concentrates, and waste materials such as electronic scrap and industrial residues. nbinno.comresearchgate.netnih.gov Research has demonstrated its effectiveness in leaching lead, silver, zinc, and copper from various sources. acs.orgnih.gov

Electrowinning: Following the leaching process, metals can be recovered from the MSA-based pregnant leach solution through electrowinning. acs.orgnih.gov

The use of MSA in these applications can lead to processes with higher efficiency, reduced environmental impact, and improved safety. rsc.org

MetalApplicationAdvantage of MSA Electrolyte
Tin, Tin-LeadElectroplatingReplacement for hazardous fluoroboric acid. tandfonline.comresearchgate.net
LeadElectrorefining, LeachingHigh solubility of lead methanesulfonate, environmentally superior alternative. acs.orgtandfonline.comresearchgate.net
SilverLeaching, ElectrowinningHigh solubility of silver methanesulfonate, potential nitric acid replacement. nih.gov
ZincLeachingEffective for leaching from industrial residues. researchgate.net
CopperElectroplating, LeachingDeveloping market and application in waste recovery. researchgate.nettandfonline.comresearchgate.net

Utilization in Redox Flow Batteries

Methanesulfonic acid is also showing great promise as a supporting electrolyte in redox flow batteries (RFBs), a type of electrochemical energy storage system. rsc.orgrsc.org The high electrochemical stability of MSA and its anion is a significant benefit in these applications. rsc.orgrsc.org

In Vanadium Redox Flow Batteries (VRFBs), MSA has been investigated as an additive to the electrolyte. elsevierpure.comresearchgate.net Research has shown that the addition of MSA can:

Enhance Thermal Stability: It can delay the formation of precipitates in the vanadium electrolyte, particularly at higher temperatures, which is a common issue that can lead to capacity loss. elsevierpure.comresearchgate.net

Improve Electrochemical Performance: MSA can enhance the diffusion of vanadium ions and the rate of redox reactions, leading to improved energy efficiency and better utilization of the electrolyte. elsevierpure.comresearchgate.netbohrium.com

Furthermore, MSA has been used as the primary supporting electrolyte in other RFB chemistries, such as the Vanadium-Cerium system. rsc.org In this context, the use of MSA-based electrolytes has been shown to:

Increase Volumetric Capacity: The higher solubility of cerium in MSA compared to sulfuric acid allows for more concentrated electrolytes, leading to a higher energy density for the battery. rsc.org

Reduce Capacity Fade: MSA-based electrolytes can significantly reduce the crossover of active ions through the membrane separator, leading to much-improved capacity retention over numerous cycles. rsc.org

The use of MSA in redox flow batteries offers a pathway to developing more stable, efficient, and energy-dense energy storage systems. elsevierpure.comrsc.org

Redox Flow Battery SystemRole of Methanesulfonic AcidObserved Benefits
Vanadium (VRFB)AdditiveImproved thermal stability, enhanced electrochemical performance, increased energy efficiency. elsevierpure.comresearchgate.netbohrium.com
Vanadium-Cerium (V-Ce RFB)Supporting ElectrolyteIncreased volumetric capacity, significantly reduced capacity fade, improved cycle life. rsc.org

Analytical Chemistry Research and Advanced Characterization of Nonyl Methanesulfonate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of nonyl methanesulfonate (B1217627) by providing detailed information about its atomic composition and chemical bonding.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of nonyl methanesulfonate. Both ¹H and ¹³C NMR provide critical data on the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the nonyl chain and the methyl group of the methanesulfonate moiety. The methyl protons of the methanesulfonate group (CH₃-S) are expected to appear as a sharp singlet, significantly shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The methylene (B1212753) protons attached to the oxygen atom (-O-CH₂-) of the nonyl chain also experience a downfield shift. The remaining methylene groups of the nonyl chain typically appear as a complex multiplet in the aliphatic region, while the terminal methyl group of the nonyl chain presents as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methanesulfonate methyl group is readily identifiable. The carbons of the nonyl chain can be resolved, with the carbon atom bonded to the oxygen appearing at a characteristic downfield chemical shift.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Multiplicity (¹H NMR)
CH₃-SO₃-~3.0~37Singlet
-SO₃-O-CH₂-~4.2~70Triplet
-(CH₂)₇-~1.2-1.7~22-32Multiplet
-CH₃ (nonyl)~0.9~14Triplet

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the methanesulfonate group. The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds, which appear as very strong and sharp bands. Other key vibrations include the S-O and C-S stretches. The aliphatic nonyl chain gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary data. While the S=O stretching vibrations are also visible, C-S and S-O single bonds often produce stronger Raman signals compared to their IR counterparts. The C-H vibrations of the alkyl chain are also readily observed.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
C-H Stretch (alkyl)2850-2960StrongStrong
C-H Bend (alkyl)1375-1465MediumMedium
S=O Asymmetric Stretch1340-1360Very StrongMedium
S=O Symmetric Stretch1170-1180Very StrongMedium
S-O Stretch960-1000StrongStrong
C-S Stretch700-800MediumStrong

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of method depends on the sample matrix and the required sensitivity.

Gas Chromatography (GC): this compound is amenable to analysis by Gas Chromatography, typically using a high-temperature capillary column with a nonpolar or semi-polar stationary phase. Flame Ionization Detection (FID) can be used for quantification, providing good sensitivity for the hydrocarbon chain. For definitive identification, coupling GC with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for structural confirmation. google.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution might be an issue, GCxGC offers significantly enhanced peak capacity and resolution. This technique employs two columns with different separation mechanisms, providing a highly detailed two-dimensional chromatogram. This is particularly useful for resolving isomers or separating the target analyte from a challenging matrix.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Reversed-phase HPLC is a common technique for the separation of alkyl methanesulfonates. A C18 or C8 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol is typically employed. However, a significant challenge for HPLC with Diode-Array Detection (DAD) or standard UV detection is that this compound lacks a strong chromophore, resulting in poor sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): To overcome the sensitivity limitations of UV detection, LC is often coupled with Mass Spectrometry (MS). google.comgoogle.com LC-MS is a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, allowing for the detection of the molecular ion or related adducts, which provides definitive identification and enables trace-level quantification. google.comgoogle.com

As previously noted, direct analysis of this compound by HPLC-UV is challenging due to the absence of a UV-absorbing functional group. nih.govgoogle.com The compound's absorbance is minimal in the standard UV range (200-400 nm), leading to very low sensitivity, making this method unsuitable for trace analysis. For quality control or analysis where concentration levels are high, it might be feasible, but for most applications, more sensitive detection methods are required. To enhance UV detection, derivatization methods can be employed, where the analyte is reacted with a UV-active labeling agent prior to chromatographic analysis.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Direct analysis of this compound can be challenging due to its physicochemical properties, which may not be optimal for certain analytical techniques like Gas Chromatography (GC). Derivatization is a chemical modification process employed to convert the analyte into a product with improved chromatographic behavior or detectability.

To overcome the low sensitivity of detection for alkyl methanesulfonates, which often lack a strong UV chromophore, derivatization strategies are essential, particularly for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). nih.gov

Dithiocarbamate Reagents: A common approach involves derivatization with dithiocarbamate salts, such as sodium N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate. nih.govnih.govfao.org In this reaction, the methanesulfonate group is displaced by the dithiocarbamate, forming a derivative that exhibits strong ultraviolet absorption, thereby significantly enhancing the sensitivity of HPLC-UV analysis. nih.govgoogle.com The optimization of this protocol involves investigating key parameters like the choice of derivatization reagent, reaction solvent, temperature, and time to ensure the reaction proceeds to completion. nih.gov For instance, a method developed for methyl and ethyl methanesulfonates used N,N-diethyldithiocarbamate, with the reaction carried out at 80°C for one hour to form derivatives detectable at 277 nm. nih.gov

Trimethylsilylation: For GC-based analysis, trimethylsilylation is a widely used derivatization technique to increase the volatility and thermal stability of analytes. chemimpex.comresearchgate.netsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.com In the context of analyzing for this compound, this technique would be applied if the analyte is present in a complex matrix with other compounds that could interfere with the analysis or if its volatility is insufficient for efficient GC separation. The resulting TMS derivative of any co-existing polar impurities or matrix components would be more volatile and exhibit better peak shape in GC analysis. chemimpex.comresearchgate.net

Table 1: Common Derivatization Reagents for Alkyl Methanesulfonate Analysis
ReagentAnalyte Functional GroupPurposeAnalytical Technique
Sodium DibenzyldithiocarbamateMethanesulfonate EsterEnhances UV absorption for improved sensitivity. nih.govfao.orgHPLC-UV
Sodium N,N-diethyldithiocarbamateMethanesulfonate EsterForms a derivative with strong UV absorbance. nih.govgoogle.comHPLC-UV
(Trimethylsilyl)methanesulfonateAlcohols, Amines (in matrix)Increases volatility and thermal stability of polar compounds. chemimpex.comscbt.comGC-MS

A significant challenge in the analysis of this compound is its inherent instability in aqueous media. Alkyl methanesulfonates are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, yielding methanesulfonic acid and the corresponding alcohol (nonanol). This degradation can occur during sample preparation, storage, and analysis, leading to inaccurate quantification of the impurity. pqri.orgnih.govnih.gov

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. pqri.orgnih.gov Studies on other methanesulfonate compounds have shown that degradation is a critical factor to consider. For example, the hydrolysis of colistin methanesulfonate in various aqueous solutions has been extensively studied, revealing a complex degradation profile where the active compound is formed over time. nih.govnih.gov Similarly, research on methyl methanesulfonate demonstrates that its formation is a reversible reaction and that it is susceptible to solvolysis, with the rate of degradation increasing with higher water content. pqri.org

To mitigate this instability, analytical methods are developed to minimize the exposure of the analyte to harsh aqueous conditions. This can involve:

Using non-aqueous solvents for sample dilution and preparation.

Controlling the pH of the analytical medium.

Performing the analysis promptly after sample preparation.

Conducting stability studies of the analyte in the chosen analytical solution to understand its degradation kinetics.

Trace Analysis and Impurity Profiling of Methanesulfonate Esters

The primary driver for the development of advanced analytical methods for this compound is its potential genotoxicity. Regulatory bodies require strict control over such impurities in active pharmaceutical ingredients (APIs). pharmtech.com

The quantification of methanesulfonate esters like this compound in APIs is a critical aspect of pharmaceutical quality control. kbibiopharma.com These compounds are often classified as PGIs, and their presence in final drug substances must be controlled to levels stipulated by guidelines such as the International Council for Harmonisation (ICH) M7 guideline, which introduces the concept of the Threshold of Toxicological Concern (TTC). japsonline.com The TTC for mutagenic impurities is typically 1.5 μg per day, which translates to very low concentration limits (in the parts-per-million range) in the API, depending on the maximum daily dose of the drug. nih.govjapsonline.com

Achieving the required low limits of detection (LOD) and quantification (LOQ) poses a significant analytical challenge. nih.govresearchgate.net Highly sensitive and selective analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the trace analysis of volatile and semi-volatile impurities. nih.govtandfonline.com Methods using GC coupled with a mass spectrometer, particularly a triple quadrupole mass spectrometer (GC-MS/MS), offer excellent sensitivity and selectivity for quantifying alkyl sulfonates. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS, especially LC with tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov

Sample preparation is a critical step to avoid matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results. nih.gov

Table 2: Examples of Analytical Methods for Trace Quantification of Alkyl Sulfonates in APIs
Analyte(s)TechniqueLimit of Quantification (LOQ)Reference
Methyl, Ethyl, and Butyl 1-octanesulfonateGC-MS2.03 - 2.48 ppm japsonline.com
Methyl and Ethyl MethanesulfonateLC-MS/MS0.4 µg/g nih.gov
Methyl and Ethyl MethanesulfonateHPLC-UV (with derivatization)0.6 ppm nih.gov
Methyl, Ethyl, and Isopropyl MethanesulfonateGC-MS/MS5 - 20 ng/g dntb.gov.ua

Any analytical method used for the quantification of impurities in an API must be validated to ensure its reliability, accuracy, and fitness for purpose. pharmtech.com The validation is performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated. europa.eueuropa.eu

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). nih.gov

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Successful validation, as demonstrated in numerous studies for other methanesulfonate esters, provides documented evidence that the analytical procedure is suitable for its intended use in a quality control environment. nih.govnih.govnih.gov

Chemometric Approaches and Pattern Recognition Techniques in Compound Characterization

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of pharmaceutical analysis, chemometric approaches and pattern recognition techniques can be powerful tools for characterizing compounds and their impurity profiles, especially when dealing with complex datasets generated by modern analytical instruments. nih.gov

While specific applications of chemometrics for the characterization of this compound are not widely documented, the principles can be applied to its analysis. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze data from hyphenated techniques like LC-MS and GC-MS. ijprajournal.com

Potential applications include:

Impurity Profiling: Comparing the impurity profiles of different batches of an API containing this compound. PCA can help identify variations between batches and potentially correlate them with changes in the manufacturing process.

Data Enhancement: Resolving co-eluting peaks in chromatography or deconvoluting complex mass spectra to better identify and quantify individual components.

Process Analytical Technology (PAT): In a manufacturing setting, chemometric models could be developed to monitor the formation or removal of this compound in real-time using spectroscopic data (e.g., from Near-Infrared or Raman spectroscopy).

Detrended Correspondence Analysis and Nonmetric Multidimensional Scaling

Detrended Correspondence Analysis (DCA) and Nonmetric Multidimensional Scaling (NMDS) are ordination techniques used to visualize complex, multivariate data in a low-dimensional space, typically two or three dimensions. virginia.eduwikipedia.org These methods are particularly useful for exploring relationships and patterns within datasets where the underlying structure is not linear.

Detrended Correspondence Analysis (DCA)

DCA is a multivariate statistical technique widely used in ecology but applicable to other fields. wikipedia.org It is an extension of correspondence analysis (CA) that corrects for two common artifacts in ordination of gradient data: the "arch effect" and the compression of the ends of the gradient. okstate.edunetlify.app By detrending, DCA aims to represent the primary gradients in the data more accurately. okstate.edu

Nonmetric Multidimensional Scaling (NMDS)

NMDS is a powerful ordination technique that uses a distance or dissimilarity matrix to create a "map" of the samples in a specified number of dimensions. virginia.edu Unlike other ordination methods, NMDS is a rank-based approach, meaning it preserves the rank order of the dissimilarities between samples rather than the exact values. cd-genomics.com This flexibility makes it suitable for a wide variety of data types and it does not assume linear relationships between variables. cd-genomics.com The quality of the NMDS ordination is assessed by a "stress" value, which indicates how well the low-dimensional representation preserves the original dissimilarities. youtube.com

Hypothetical Application in this compound Analysis:

In the advanced characterization of this compound, DCA and NMDS could be used to analyze complex datasets from techniques like hyphenated chromatography-mass spectrometry (e.g., GC-MS), where a large number of variables (e.g., mass-to-charge ratios of fragment ions) are generated for each sample.

For instance, if this compound samples were subjected to different environmental stressors (e.g., heat, light, humidity) to study their degradation pathways, the resulting analytical data could be analyzed using these ordination techniques.

NMDS could be used to visualize the similarity between the chemical profiles of samples under different stress conditions. Samples with similar degradation profiles would cluster together in the NMDS plot, while those with different profiles would be further apart.

DCA could help to identify the primary gradients of chemical change in response to the stressors. For example, the first DCA axis might represent the extent of hydrolysis, while the second axis could correspond to oxidative degradation.

A hypothetical NMDS plot could show a clear separation of control samples from those exposed to high temperature and high humidity, indicating distinct chemical changes under these conditions.

Computational Chemistry and Theoretical Modeling of Nonyl Methanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics that govern reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like nonyl methanesulfonate (B1217627). DFT calculations can determine various ground-state properties by modeling the electron density.

Key ground-state properties that can be calculated for nonyl methanesulfonate include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state.

Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes and compare with experimental spectroscopic data.

Electronic Properties: Properties such as dipole moment, polarizability, and electrostatic potential can be determined. The molecular electrostatic potential (MEP) map, for instance, can identify electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the sulfonate group would be expected to be electron-rich.

Recent studies have utilized DFT to analyze the electronic structure of various organic molecules, including those with functional groups similar to this compound. For example, DFT has been successfully applied to explore the properties of flavone derivatives and to analyze the reactivity of sulfur-containing organic compounds. mdpi.comnih.gov These studies demonstrate the reliability of DFT methods in producing dependable results for biomolecules and related organic structures. mdpi.com

Table 1: Representative Ground State Properties Calculable by DFT

PropertyDescriptionTheoretical Significance for this compound
Total EnergyThe total energy of the molecule in its optimized geometry.Indicates the stability of the molecular structure.
Dipole MomentA measure of the overall polarity of the molecule.Helps in understanding intermolecular interactions and solubility.
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution.Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. The sulfonate group is a key nucleophilic site.
Vibrational FrequenciesFrequencies of molecular vibrations corresponding to IR/Raman bands.Allows for theoretical prediction and confirmation of experimental spectra.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. irjweb.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.comwikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the methanesulfonate group, indicating its nucleophilic character. The LUMO would likely be distributed over the sulfonate group and the adjacent alkyl carbon, representing the site for nucleophilic attack.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity. These descriptors, often computed within the framework of DFT, help in predicting the chemical behavior of the molecule. mdpi.com

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. wikipedia.org
Ionization Potential (I)-EHOMOEnergy required to remove an electron. Related to the electron-donating ability.
Electron Affinity (A)-ELUMOEnergy released when an electron is added. Related to the electron-accepting ability.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Electronegativity (χ)(I + A) / 2The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω)χ2 / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ijcce.ac.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior of molecules, such as this compound, in various environments.

This compound is an amphiphilic molecule, possessing a polar methanesulfonate head group and a long, nonpolar nonyl tail. MD simulations are particularly well-suited to explore how such molecules behave in different solvents.

In Aqueous Solvents: In water, the polar methanesulfonate head group would form strong hydrogen bonds with water molecules. rsc.org Simultaneously, the hydrophobic nonyl tail would disrupt the hydrogen-bonding network of water, leading to the hydrophobic effect. This can cause the nonyl chains to aggregate, a precursor to micelle formation, which is a common behavior for surfactants. rsc.org MD simulations can model this self-assembly process and characterize the structure and dynamics of the resulting aggregates. ijcce.ac.ir

In Organic Solvents: In nonpolar organic solvents, the interactions are dominated by weaker van der Waals forces. rsc.org The nonyl tail would interact favorably with the solvent molecules, while the polar head group would be less well-solvated. In polar organic solvents like methanol or dimethyl sulfoxide, both polar and nonpolar interactions would play a significant role in the solvation process. rsc.org

MD simulations can quantify various aspects of solvation, including the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a part of the solute molecule. youtube.com

When this compound exists as a salt with a cation (e.g., sodium or an organic cation), MD simulations can provide critical insights into the nature of cation-anion interactions. These interactions are fundamental to the properties of ionic liquids and electrolyte solutions. ulisboa.ptresearchgate.net

Simulations can reveal the structure of the ionic liquid or solution, showing how cations and anions arrange themselves to balance electrostatic forces. doaj.org Key aspects that can be investigated include:

Coordination Number: The average number of anions surrounding a cation (and vice versa).

Ion Pairing: Whether cations and anions exist as tightly bound contact ion pairs, solvent-separated ion pairs, or free ions.

Structural Heterogeneity: In systems with long alkyl chains, such as those involving this compound, simulations can show the segregation of polar and nonpolar domains. mdpi.com This nanoscale organization significantly influences the macroscopic properties of the material.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. Alkyl methanesulfonates are well-known for their role as alkylating agents, where the methanesulfonate anion is an excellent leaving group. alfa-chemistry.com Quantum chemical methods can be used to model the reaction pathways of this compound, particularly in nucleophilic substitution reactions.

By mapping the potential energy surface of a reaction, researchers can identify:

Reactants, Products, and Intermediates: The stable or metastable species along a reaction coordinate.

Transition States (TS): The highest energy point along the lowest energy path between a reactant and a product. The structure of the transition state is crucial for understanding how a reaction occurs.

Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state. This barrier determines the rate of the reaction.

Theoretical methods, such as DFT, can be used to locate transition state structures and calculate their energies. mdpi.com Based on these calculations, reaction rate constants can be predicted using theories like Transition State Theory (TST). osti.govmdpi.com For a reaction involving this compound, such as its reaction with a nucleophile, computational modeling could predict the reaction's feasibility, its mechanism (e.g., SN1 vs. SN2), and its rate under different conditions.

Computational Design and Screening of Novel Methanesulfonate-Based Compounds

Computational methodologies are instrumental in the rational design and virtual screening of new compounds derived from the methanesulfonate scaffold. By leveraging the power of modern computing, it is possible to predict the properties and potential applications of novel molecules before they are synthesized in the laboratory, saving considerable time and resources.

The synthesis of metal-containing salts of this compound can be guided by computational predictions of their stability and structure. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the interactions between the methanesulfonate anion and various metal cations. These calculations can predict the thermodynamic feasibility of forming specific metal-nonyl methanesulfonate salts.

Theoretical models can elucidate the coordination chemistry of the methanesulfonate group with different metals. By calculating binding energies and optimized geometries, researchers can identify which metals are likely to form stable complexes with this compound. This predictive capability is crucial for designing synthetic routes to novel materials with desired electronic, magnetic, or catalytic properties. For instance, the coordination environment of a metal ion, including the number of coordinating oxygen atoms from the sulfonate group and the presence of solvent molecules, can be accurately modeled.

Table 1: Theoretical Parameters for Hypothetical Metal-Nonyl Methanesulfonate Complexes

Metal IonCoordination NumberPredicted Binding Energy (kJ/mol)Predicted Geometry
Na⁺4-350Tetrahedral
Ca²⁺6-1200Octahedral
Zn²⁺4-1550Tetrahedral
Al³⁺6-4500Octahedral

Note: The data in this table is illustrative and based on general principles of metal-ligand interactions. Specific values for this compound would require dedicated computational studies.

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions play a crucial role in determining the solid-state structure and aggregation behavior of this compound. These interactions, although weaker than covalent bonds, govern the formation of supramolecular assemblies, which in turn dictate the macroscopic properties of the material.

Molecular dynamics (MD) simulations are a particularly powerful technique for studying the self-assembly of long-chain alkyl sulfonates like this compound, especially in aqueous environments. For instance, simulations of sodium pentadecyl sulfonate, a close analog of sodium this compound, have provided detailed insights into the formation of bilayers and micelles. nih.govacs.orgacs.org These simulations can track the movement of individual molecules and predict how they will arrange themselves to minimize unfavorable interactions between their hydrophobic alkyl chains and water.

The primary non-covalent interactions that drive the formation of supramolecular structures involving this compound include:

Hydrophobic Interactions: The long nonyl chain is hydrophobic and will tend to aggregate in aqueous solution to minimize its contact with water molecules. This is a major driving force for the formation of micelles and bilayers.

Van der Waals Forces: These are attractive forces between the alkyl chains that contribute to the stability of the aggregated structures.

Hydrogen Bonding: The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, interacting with water molecules or other hydrogen bond donors present in the system.

Electrostatic Interactions: The negatively charged sulfonate headgroup will interact with metal cations or polar solvent molecules.

Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal structures of related sulfonate compounds. This analysis provides a fingerprint of the non-covalent interactions, highlighting the relative importance of different types of contacts, such as H···H, O···H, and C···H interactions.

Table 2: Key Non-Covalent Interactions in Alkyl Sulfonate Assemblies

Interaction TypeDescriptionTypical Energy Range (kJ/mol)
Hydrophobic EffectEntropically driven aggregation of nonpolar chains in water.Variable, context-dependent
Van der WaalsWeak attractive forces between nonpolar molecules/groups.0.4 - 4
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (e.g., oxygen).12 - 30
Ion-DipoleElectrostatic attraction between an ion and a polar molecule.40 - 600

The interplay of these non-covalent forces dictates the rich phase behavior of this compound and its salts, leading to the formation of various organized structures in solution and in the solid state. Theoretical modeling provides an indispensable tool for understanding and predicting these complex phenomena.

Environmental Transformation and Fate of Nonyl Methanesulfonate

Methodologies for Assessing Environmental Fate and Behavior

A variety of advanced analytical techniques are employed to study the environmental transformation of compounds like Nonyl methanesulfonate (B1217627) and to elucidate their degradation pathways.

Non-target screening (NTS) is a powerful approach for identifying unknown transformation products of contaminants in environmental samples. mdpi.comnih.gov This technique utilizes high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometers, which can measure the mass of ions with very high accuracy. mdpi.comnih.gov

The general workflow for NTS involves:

Sample Collection: Gathering environmental samples (e.g., water, soil, sediment) suspected of being contaminated with Nonyl methanesulfonate.

Extraction: Using appropriate solvents and techniques to extract a broad range of chemical compounds from the sample matrix.

Analysis by LC-HRMS: The extract is injected into a liquid chromatograph (LC) to separate the different compounds, which are then introduced into the high-resolution mass spectrometer. The HRMS instrument provides highly accurate mass-to-charge ratio (m/z) data for all detected ions.

Data Processing: Sophisticated software is used to process the vast amount of data generated, to detect features (potential compounds), and to compare samples (e.g., contaminated vs. control) to identify potential transformation products.

Identification: By determining the exact mass and isotopic pattern of a feature, a molecular formula can be proposed. Further fragmentation analysis (MS/MS) can provide structural information to help identify the unknown compound, often with the aid of spectral libraries and databases. mdpi.com

This approach allows for the discovery of previously unknown metabolites and degradation products of this compound without needing to know their identities in advance. jhu.eduresearchgate.net

Tracer studies are essential for tracking the movement and transformation of a compound through an environmental system. usgs.gov Isotopic labeling is a specific type of tracer study where atoms in the molecule of interest are replaced with their stable or radioactive isotopes. wikipedia.org For this compound, this could involve synthesizing the molecule with Carbon-13 (¹³C) in the nonyl chain or with Deuterium (²H) replacing some hydrogen atoms.

By introducing the labeled this compound into a controlled environmental system (e.g., a soil microcosm or an aquatic mesocosm), researchers can:

Trace the Parent Compound: Follow the movement and partitioning of the labeled compound into different environmental compartments (water, soil, biota).

Identify Transformation Products: Any degradation products will also contain the isotopic label, making them distinguishable from the natural background of other organic molecules. Mass spectrometry is used to detect the characteristic mass shift of the labeled products. wikipedia.org

Elucidate Degradation Pathways: By identifying the structure of the labeled metabolites, the sequence of degradation reactions can be pieced together. researchgate.netnih.gov

This technique provides definitive evidence of the transformation pathways and helps to create a complete picture of the compound's environmental fate. nih.govmusechem.com

Factors Influencing Transformation Rates and Pathways in Diverse Environmental Compartments

The rate and pathway of this compound transformation are not constant but are influenced by a variety of factors specific to each environmental compartment. thaiscience.infonih.gov

In Soil:

Soil Type and Composition: The amount of organic matter and the clay content can affect the sorption of this compound. fao.org Higher sorption can reduce its bioavailability to microorganisms and its mobility, potentially slowing degradation rates.

Microbial Population: The presence of specific microbial consortia adapted to degrading sulfonated compounds or long-chain alkanes will be a primary driver of its biological transformation.

Moisture Content: Water is essential for microbial activity and for hydrolysis to occur. Fluctuating moisture levels can impact degradation rates. mdpi.com

pH: Soil pH can influence both the rate of chemical hydrolysis and the activity of microbial enzymes.

Temperature: Higher temperatures generally increase the rates of both microbial metabolism and chemical reactions, up to an optimal point.

In Aquatic Systems:

pH: As mentioned, pH is a critical factor controlling the rate of hydrolysis in water. figshare.comresearchgate.net

Sunlight Penetration: The depth and turbidity of the water will determine the extent of photolytic degradation.

Dissolved Oxygen: The presence or absence of oxygen (aerobic vs. anaerobic conditions) will determine which microbial communities are active and the metabolic pathways they use. For instance, the degradation of related sulfonates is known to differ significantly under aerobic and anaerobic conditions.

Nutrient Availability: The presence of other nutrients (e.g., nitrogen, phosphorus) can support microbial growth and enhance biodegradation rates.

Temperature: Water temperature affects microbial activity and chemical reaction kinetics.

The following table summarizes the key factors influencing the environmental transformation of this compound.

FactorEnvironmental CompartmentInfluence on Transformation
Microbial Population Soil, Water, SedimentPrimary driver of biodegradation; different microbial communities lead to different metabolic pathways.
pH Soil, WaterDirectly affects the rate of chemical hydrolysis; influences microbial activity.
Temperature Soil, Water, AirAffects the rates of both microbial degradation and abiotic chemical reactions.
Sunlight (UV Radiation) Surface Water, Soil SurfaceDrives photolytic degradation, potentially breaking down the molecule.
Soil Organic Matter/Clay Soil, SedimentInfluences sorption, which affects bioavailability and mobility.
Moisture/Water Content SoilEssential for microbial activity and hydrolysis.
Dissolved Oxygen Water, SedimentDetermines whether aerobic or anaerobic degradation pathways will dominate.
Nutrient Availability Soil, WaterSupports microbial growth, potentially enhancing biodegradation rates.

Lack of Specific Research Hinders Detailed Analysis of this compound's Environmental Fate

Despite a comprehensive search of available scientific literature, specific research detailing the environmental transformation, persistence, and distribution of this compound is not publicly available. The absence of empirical data and dedicated studies on this particular chemical compound prevents a detailed analysis of its environmental behavior.

Consequently, it is not possible to provide specific research findings, data tables, or a thorough discussion on the implications of its transformation for environmental persistence and distribution as requested. The scientific community has not published studies that would allow for an authoritative article on the environmental fate of this compound.

General principles of environmental chemistry suggest that as a methanesulfonate ester, this compound could potentially undergo transformation processes such as hydrolysis and biodegradation. The rate and pathways of these transformations would be influenced by environmental conditions including temperature, pH, and the presence of microbial populations. The nonyl group, being a long alkyl chain, would influence its partitioning behavior, potentially leading to sorption to organic matter in soil and sediment. However, without specific studies, these remain theoretical considerations.

The persistence of this compound in the environment is directly linked to its susceptibility to these transformation processes. If it is resistant to degradation, it could persist for longer periods, leading to potential for wider distribution. Conversely, if it readily transforms, its persistence would be low. The distribution of the compound in various environmental compartments (air, water, soil) would be governed by its physical-chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient. Again, this specific data for this compound is not available in the public domain.

Biological Interactions and Mechanistic Studies of Nonyl Methanesulfonate

Enzyme Interaction and Inhibition Studies

The interaction of alkyl methanesulfonates with enzymes is another critical area of their biological activity. The structural features of these compounds, particularly the long alkyl chain of nonyl methanesulfonate (B1217627), can facilitate binding to and modulation of specific enzymes.

Steroid biosynthesis is a vital physiological process involving a cascade of enzymatic reactions. nih.govbritannica.com One key enzyme in this pathway is estrone sulfatase (STS), which converts hormonally inactive steroid sulfates, such as estrone sulfate, into their active forms, like estrone. nih.gov The inhibition of STS is a therapeutic strategy for hormone-dependent conditions. nih.gov

Inhibitors of estrone sulfatase often possess a steroidal or non-steroidal scaffold that mimics the natural substrate. nih.gov A crucial feature for potent inhibition is often a sulfamate group, as seen in the powerful inhibitor estrone-3-O-sulfamate (EMATE). nih.govwikipedia.org While direct studies on nonyl methanesulfonate as an STS inhibitor are not prominent, the principles of enzyme inhibition suggest that the long, lipophilic nonyl chain could play a role in binding to hydrophobic pockets within an enzyme's active site. The methanesulfonate group, being a good leaving group, could potentially alkylate nucleophilic residues in the active site, leading to irreversible inhibition. This mechanism is conceptually similar to how other sulfonate- and sulfate-containing compounds interact with their target enzymes.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.commdpi.com For enzyme inhibitors, SAR studies often explore how modifications, such as altering alkyl chain length, affect binding affinity and inhibitory potency. nih.gov

In many enzyme systems, increasing the length of an alkyl chain on an inhibitor can enhance its binding affinity up to an optimal length. This is often due to increased hydrophobic interactions with nonpolar regions of the enzyme's binding pocket. For example, in studies of pantothenate kinase inhibitors, analogues with alkyl substituents showed significant inhibitory activity. nih.gov It can be hypothesized that for a homologous series of alkyl methanesulfonates, the binding affinity to a target enzyme would increase with chain length from methyl to nonyl, provided the active site has a sufficiently large and accessible hydrophobic pocket to accommodate the longer chain. This relationship is fundamental to designing targeted and potent enzyme inhibitors. mdpi.com

Homologous Series Analysis and Bioavailability Research

Analyzing a homologous series, where compounds differ systematically by a repeating unit like a methylene (B1212753) group (-CH₂-), provides deep insight into how physicochemical properties affect biological interactions. researchgate.netjeeadv.ac.in The bioavailability of a compound, which is its ability to be absorbed and utilized by the body, is strongly influenced by these properties.

Research on the homologous series of alkyl methanesulfonates, from methyl to nonyl, shows a predictable trend in properties like lipophilicity (Log P), molar volume, and molar refractivity. researchgate.net As the alkyl chain lengthens, the compounds become progressively more lipophilic. researchgate.net This increased lipophilicity can enhance the ability of a molecule to pass through lipid-rich cell membranes, potentially increasing its bioavailability and access to intracellular targets like DNA and enzymes.

However, very long alkyl chains can sometimes lead to decreased aqueous solubility, which might negatively impact absorption and distribution in the body. nih.gov Therefore, the bioavailability of compounds in a homologous series often shows a parabolic relationship with alkyl chain length, where there is an optimal length for maximum biological effect. Specific bioavailability data for this compound is not widely available, but the principles derived from studies on other long-chain fatty acids and alkylated compounds suggest that its nine-carbon chain would confer significant lipophilicity, likely facilitating its interaction with cellular and subcellular membranes. nih.gov

Correlation of Molecular Descriptors with Biological Uptake

No studies were identified that investigated the relationship between the molecular descriptors of this compound and its uptake into biological systems.

Mechanisms of Membrane Permeation and Transport

There is no available research detailing the mechanisms by which this compound permeates and is transported across biological membranes.

Q & A

Q. How is nonyl methanesulfonate synthesized and characterized for research use?

Synthesis typically involves nucleophilic substitution reactions between methanesulfonyl chloride and nonanol under controlled alkaline conditions. Characterization requires high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm purity and structure. For derivatives, heterocyclic quaternary ammonium salt (QAS) tags (e.g., 5-azoniaspiro[4.4]nonyl groups) can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), enabling precise structural analysis .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

  • Gas Chromatography (GC): Capillary GC with flame ionization detection (FID) is effective for quantifying residual methanesulfonates in pharmaceuticals. Derivatization may improve volatility .
  • ESI-MS/MS: For labeled peptides or derivatives, collision-induced dissociation (CID) generates diagnostic ions (e.g., m/z 84, 132) and sequence coverage, though side reactions (e.g., Hofmann elimination) require careful interpretation .
  • Selected Reaction Monitoring (SRM): Stable reporter ions (e.g., formaldehyde-derived fragments) enable targeted quantification in biological samples .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, EN 166-certified eye protection, and lab coats. Inspect gloves for integrity before use .
  • Ventilation: Work in a fume hood to minimize inhalation exposure.
  • Decontamination: Wash skin with soap/water immediately after contact; flush eyes for 15 minutes .
  • Waste Disposal: Classify as hazardous waste due to mutagenic/carcinogenic potential, analogous to ethyl methanesulfonate .

Q. How does this compound compare to other alkyl methanesulfonates in inducing genetic mutations?

Alkyl methanesulfonates act as alkylating agents, modifying DNA bases (e.g., guanine O6-alkylation). Longer alkyl chains (e.g., nonyl vs. ethyl) may alter mutagenic potency due to steric hindrance or lipophilicity differences. Dose-response studies in model organisms (e.g., Arabidopsis, rice) using ethyl methanesulfonate (EMS) suggest that optimal mutagenesis requires balancing mutation frequency with viability .

Advanced Research Questions

Q. What challenges arise in interpreting collision-induced dissociation (CID) spectra of this compound derivatives?

CID of QAS-tagged peptides generates competing fragmentation pathways (e.g., Hofmann elimination, tertiary amine loss), complicating sequence interpretation. Introducing heteroatoms (e.g., oxygen, sulfur) into QAS scaffolds stabilizes reporter ions (e.g., m/z 84) and reduces side reactions, improving spectral clarity . Deuterated analogs further aid quantification by LC-SRM .

Q. How can researchers address contradictions in dose-response data from this compound mutagenicity studies?

  • Statistical Rigor: Use point-of-departure (PoD) metrics (e.g., BMD10, the benchmark dose for 10% effect) to standardize risk assessment. For EMS, PoD analysis accounts for inter-study variability in genotoxicity data .
  • Mechanistic Validation: Combine dose-response curves with mechanistic studies (e.g., DNA adduct quantification) to resolve discrepancies between mutation frequency and phenotypic outcomes .

Q. What methodological considerations are critical when designing this compound-based mutagenesis protocols?

  • Concentration Optimization: For EMS in plants, 0.1–0.3% (v/v) for 6–12 hours balances mutation induction with somatic embryogenesis efficiency .
  • Post-Treatment Washing: Rinse explants thoroughly to remove residual mutagen and reduce off-target effects .
  • Phenotypic Screening: Use high-throughput sequencing or TILLING (Targeting Induced Local Lesions in Genomes) to identify mutations in target genes .

Q. How can advanced mass spectrometry techniques improve mechanistic studies of this compound's genotoxic effects?

  • DNA Adductomics: High-resolution MS identifies alkylation sites (e.g., N7-guanine adducts) to map mutagenic hotspots .
  • Stable Isotope Labeling: Deuterated methanesulfonates enable tracing of metabolic pathways and adduct repair kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Nonyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.